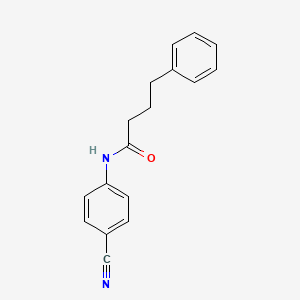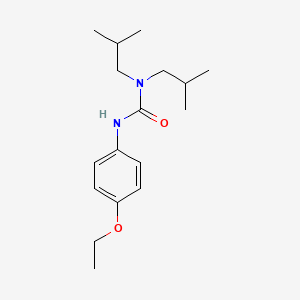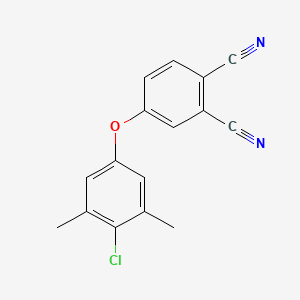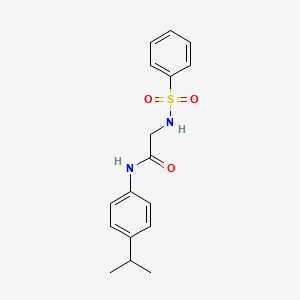
N-(4-cyanophenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-4-phenylbutanamide, also known as CPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amphetamine family and has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. In
作用機序
The mechanism of action of N-(4-cyanophenyl)-4-phenylbutanamide involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a range of physiological and psychological processes, including reward, motivation, and motor control. By blocking the reuptake of dopamine, N-(4-cyanophenyl)-4-phenylbutanamide increases the levels of dopamine in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to increase dopamine levels in the brain, N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine. N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an effect on the cardiovascular system, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
One of the main advantages of using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments is its ability to act as a dopamine transporter inhibitor. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders. However, there are also some limitations to using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments, including its potential for toxicity and the need for careful dosage control.
将来の方向性
There are many potential future directions for research on N-(4-cyanophenyl)-4-phenylbutanamide. One area of interest is in the development of new drugs based on the structure of N-(4-cyanophenyl)-4-phenylbutanamide. Researchers are also interested in exploring the potential therapeutic applications of N-(4-cyanophenyl)-4-phenylbutanamide in the treatment of various neurological disorders. Finally, there is a need for further research on the safety and toxicity of N-(4-cyanophenyl)-4-phenylbutanamide, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(4-cyanophenyl)-4-phenylbutanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. N-(4-cyanophenyl)-4-phenylbutanamide has many potential applications in the field of neuroscience, and there are many exciting future directions for research on this compound. However, there are also some limitations and potential safety concerns that need to be carefully considered. Overall, N-(4-cyanophenyl)-4-phenylbutanamide is a promising compound that has the potential to contribute to our understanding of the brain and its role in various physiological and psychological processes.
合成法
The synthesis of N-(4-cyanophenyl)-4-phenylbutanamide involves a multi-step process that includes the reaction of 4-cyanobenzaldehyde with 4-phenylbutanone in the presence of a catalyst. The resulting intermediate is then reduced using sodium borohydride to produce the final product, N-(4-cyanophenyl)-4-phenylbutanamide. This process has been optimized over the years to ensure high purity and yield of the final product.
科学的研究の応用
N-(4-cyanophenyl)-4-phenylbutanamide has been widely studied for its potential use in scientific research. One of the most interesting applications of N-(4-cyanophenyl)-4-phenylbutanamide is in the field of neuroscience. N-(4-cyanophenyl)-4-phenylbutanamide has been shown to act as a dopamine transporter inhibitor, which means that it can block the reuptake of dopamine in the brain. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders, including addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
N-(4-cyanophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-15-9-11-16(12-10-15)19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNOEFRKFIJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
